N-(2,4-dichlorophenyl)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropane ring, dichloroethenyl group, and dichlorophenyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the dichloroethenyl and dichlorophenyl groups. Common reagents used in the synthesis include dichloromethane, sodium hydride, and various chlorinating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroethenyl group to less chlorinated or non-chlorinated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature controls.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dichlorophenyl)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential effects on various biological systems. Studies may focus on its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Researchers may study its effects on specific diseases or conditions, aiming to develop new treatments or drugs.
Industry
In industry, this compound is used in the production of specialty chemicals, agrochemicals, and other industrial products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dichlorophenyl)propanoic acid
- Diazene, (2,2-dichloroethenyl)(2,4-dichlorophenyl)
- Phosphoric acid, 2,2-dichloroethenyl dimethyl ester
Uniqueness
Compared to similar compounds, N-(2,4-dichlorophenyl)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide stands out due to its specific combination of functional groups and the presence of the cyclopropane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(2,4-dichlorophenyl)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide, commonly known as a derivative of cypermethrin, is a synthetic pyrethroid insecticide with notable biological activity against a variety of pests. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 61914-47-4
- Molecular Formula : C₈H₉Cl₃O
- Molecular Weight : 227.515 g/mol
This compound exhibits its biological activity primarily through the disruption of sodium channels in the nervous system of insects. This leads to prolonged depolarization and hyperexcitability of neurons, resulting in paralysis and death of the target pest. The compound's structure allows it to bind effectively to these channels, making it a potent neurotoxin.
Insecticidal Efficacy
The compound has shown significant efficacy against various agricultural pests. Research indicates that it is particularly effective against:
- Aphids
- Whiteflies
- Spider Mites
- Leafhoppers
Table 1: Efficacy Against Common Pests
Toxicological Profile
While effective as an insecticide, this compound also poses risks to non-target organisms. Studies have shown varying degrees of toxicity to aquatic organisms and beneficial insects.
Table 2: Toxicity Data
Case Studies
- Field Trials on Cotton Crops : A study conducted in the southern United States evaluated the effectiveness of this compound in controlling aphid populations in cotton fields. Results showed a reduction in aphid numbers by over 90% within the first week post-application.
- Impact on Non-target Species : Another study assessed the impact of this compound on beneficial insects such as ladybugs and bees. It was found that while the compound effectively controlled target pests, it also resulted in a significant decline in ladybug populations within treated areas.
Properties
IUPAC Name |
3-(2,2-dichloroethenyl)-N-(2,4-dichlorophenyl)-2,2-dimethylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl4NO/c1-14(2)8(6-11(17)18)12(14)13(20)19-10-4-3-7(15)5-9(10)16/h3-6,8,12H,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAFSKUKRBCUPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C=C(Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.